7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a chemical compound . It is used in scientific experiments as a reagent or reference material.
Synthesis Analysis
The synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one involves a reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with iodomethane in the presence of potassium carbonate . The reaction is heated to reflux with stirring for 60 hours, cooled, and the solvent evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one is C10H11NO2 . The InChI key is CCIMBZKQVFPGCF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Methoxy-3,4-dihydroquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 177.2 . Its water solubility is 1.62 mg/ml .Scientific Research Applications
Antitumor Activity
7-Methoxy-3,4-dihydroquinolin-2(1H)-one has shown promising results in antitumor research. Cui et al. (2017) discovered that a compound structurally related to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one inhibited tumor growth significantly in mice without obvious toxicity. It displayed high antiproliferative activity against various human tumor cell lines and disrupted tumor vasculature (Cui et al., 2017). Similarly, Wang et al. (2014) identified that a derivative of this compound exhibited potent in vitro cytotoxic activity and inhibited tubulin assembly, which is crucial for cell division in cancer cells (Wang et al., 2014).
Neurochemistry and Antipsychotic Potential
In the field of neurochemistry, research on derivatives of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one has shown potential for antipsychotic applications. Kaczor et al. (2016) investigated a compound for its antipsychotic potential, demonstrating its relevance in neurochemistry studies (Kaczor et al., 2016).
Anticonvulsant Properties
Compounds related to 7-Methoxy-3,4-dihydroquinolin-2(1H)-one have been studied for their anticonvulsant activity. Wang et al. (2020) synthesized derivatives that showed significant anticonvulsant effects in experimental models and exhibited binding affinity to GABAA receptors, which play a key role in convulsive disorders (Wang et al., 2020).
Antimicrobial Activity
Compounds derived from 7-Methoxy-3,4-dihydroquinolin-2(1H)-one have demonstrated antimicrobial properties. Mahmoud et al. (2018) isolated new derivatives from Streptomyces sp. LGE21, which exhibited growth inhibitory activity against bacterial strains and weak cytotoxic activities against cancer cell lines (Mahmoud et al., 2018).
Antibacterial Properties for Respiratory Pathogens
Odagiri et al. (2018) synthesized novel derivatives targeting respiratory pathogens, including resistant strains. Their findings suggest that these compounds have potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2018).
Corrosion Inhibition
In the field of materials science, 7-Methoxy-3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their corrosion inhibition properties. Khan et al. (2017) studied Schiff bases derived from this compound, finding them to be effective corrosion inhibitors for mild steel in hydrochloric acid solution (Khan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIMBZKQVFPGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512544 | |
Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
22246-17-9 | |
Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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